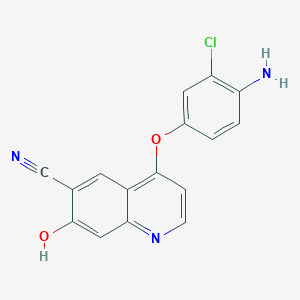
(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
Vue d'ensemble
Description
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an alpha-methylbenzylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide typically involves the reaction of ®-alpha-methylbenzylamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines, amides, or nitriles.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide involves its interaction with nucleophilic sites in target molecules The bromine atom acts as a leaving group, allowing the formation of new covalent bonds with nucleophiles
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine hydrobromide: Similar structure but lacks the alpha-methylbenzyl group.
(2-Bromoethyl)dimethylamine hydrobromide: Contains dimethylamine instead of alpha-methylbenzylamine.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of an amine.
Uniqueness
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is unique due to its chiral nature and the presence of the alpha-methylbenzyl group. This structural feature imparts specific stereochemical properties, making it valuable in the synthesis of chiral compounds and pharmaceuticals.
Propriétés
Numéro CAS |
100596-37-0 |
|---|---|
Formule moléculaire |
C10H15Br2N |
Poids moléculaire |
309.04 g/mol |
Nom IUPAC |
(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
COXLNWYFVXMNNR-SBSPUUFOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NCCBr.Br |
SMILES canonique |
CC(C1=CC=CC=C1)NCCBr.Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)


![Methyl 4-(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamino)benzoate](/img/structure/B8319061.png)
![Tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate](/img/structure/B8319065.png)
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)



![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B8319101.png)
